molecular formula C15H13BrN4O3S B10930458 4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10930458
M. Wt: 409.3 g/mol
InChI Key: AUHCPGIWIWPARC-UHFFFAOYSA-N
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Description

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromothiophene moiety, a furan ring, and a pyrazole core, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the bromothiophene and furan intermediates. The key steps include:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.

    Formation of the Carbonyl Intermediate: The bromothiophene is then reacted with a carbonylating agent to form 4-bromothiophene-2-carbonyl chloride.

    Amidation Reaction: The carbonyl chloride intermediate is reacted with N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxides of furan and pyrazole.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of bromothiophene, furan, and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H13BrN4O3S

Molecular Weight

409.3 g/mol

IUPAC Name

4-[(4-bromothiophene-2-carbonyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13BrN4O3S/c1-20-7-11(18-14(21)12-5-9(16)8-24-12)13(19-20)15(22)17-6-10-3-2-4-23-10/h2-5,7-8H,6H2,1H3,(H,17,22)(H,18,21)

InChI Key

AUHCPGIWIWPARC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CS3)Br

Origin of Product

United States

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